Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
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Overview
Description
Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is an organic compound that features a tert-butyl ester group, a furan ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan.
Attachment of the tert-butyl ester group: This step can be accomplished by esterification of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The sulfanyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with a thiophene ring instead of a furan ring.
Tert-butyl 2-{[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyridine analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-12(2,3)18-9(15)7-19-11-14-13-10(17-11)8-5-4-6-16-8/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKBEZJORBUVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NN=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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